rac-(1R,3S,4S)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-hydroxycyclopentane-1-carboxylic acid
CAS No.: 2140262-77-5
Cat. No.: VC11617042
Molecular Formula: C22H23NO5
Molecular Weight: 381.4
Purity: 93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2140262-77-5 |
|---|---|
| Molecular Formula | C22H23NO5 |
| Molecular Weight | 381.4 |
Introduction
Chemical Identity and Structural Features
Basic Molecular Properties
The compound’s molecular formula is C₂₂H₂₃NO₅, with a molecular weight of 381.4 g/mol and a purity of 93%. Its structure integrates three critical functional groups:
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A cyclopentane ring substituted at positions 1, 3, and 4.
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A hydroxyl group at position 4.
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An Fmoc-protected aminomethyl group at position 3.
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A carboxylic acid at position 1.
The stereochemical designation (1R,3S,4S) indicates specific spatial arrangements of these groups, which are critical for its interactions in synthetic and biological systems. The "rac-" prefix suggests the presence of a racemic mixture, though the exact stereochemical ambiguity (e.g., at which center) remains unspecified in available literature.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2140262-77-5 |
| Molecular Formula | C₂₂H₂₃NO₅ |
| Molecular Weight | 381.4 g/mol |
| Purity | 93% |
| Functional Groups | Hydroxyl, Carboxylic Acid, Fmoc-Protected Amine |
Synthesis and Purification
Synthetic Strategy
The synthesis of this compound typically involves sequential functionalization of a cyclopentane derivative:
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Core Formation: Construction of the cyclopentane ring via cycloaddition or ring-closing metathesis.
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Functionalization:
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Introduction of the hydroxyl group via oxidation or epoxide opening.
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Attachment of the aminomethyl group through reductive amination or nucleophilic substitution.
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Protection of the amine with the Fmoc group using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).
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Carboxylic Acid Installation: Oxidation of a primary alcohol or hydrolysis of a nitrile/ester.
Purification and Characterization
Purification is achieved via reverse-phase HPLC or column chromatography, with final characterization using:
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Nuclear Magnetic Resonance (NMR) for stereochemical confirmation.
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Mass Spectrometry (MS) for molecular weight verification.
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High-Performance Liquid Chromatography (HPLC) for purity assessment.
Applications in Research
Peptide Synthesis
The Fmoc group is a cornerstone of solid-phase peptide synthesis (SPPS), enabling temporary amine protection and facile deprotection under mild basic conditions. This compound’s aminomethyl moiety allows its incorporation into peptide backbones as a conformationally constrained residue, enhancing peptide stability and target affinity.
Drug Discovery
The cyclopentane scaffold mimics bioactive conformations of peptides and small molecules, making it valuable for:
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Protease Inhibitors: The hydroxyl and carboxylic acid groups coordinate with catalytic residues in enzyme active sites.
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GPCR-Targeted Therapies: Rigid structures improve selectivity for G protein-coupled receptors.
Material Science
Functionalized cyclopentanes are explored in supramolecular chemistry for designing self-assembling nanostructures, though specific studies on this compound are pending.
Biological Implications
While direct biological data for this compound are unavailable, structurally related Fmoc-protected cyclopentane derivatives exhibit:
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Antimicrobial Activity: Disruption of bacterial cell membranes via amphiphilic interactions.
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Anticancer Potential: Inhibition of kinase signaling pathways in vitro.
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